molecular formula C30H50O2 B1671956 (3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol CAS No. 35963-37-2

(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B1671956
CAS No.: 35963-37-2
M. Wt: 442.7 g/mol
InChI Key: KKWJCGCIAHLFNE-KFPHZHIMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Inotodiol is a lanostane-type triterpenoid compound isolated from the Chaga mushroom (Inonotus obliquus). It is known for its potent anti-inflammatory, antioxidant, and anticancer properties . The compound has garnered significant attention in the pharmaceutical industry due to its potential therapeutic applications.

Mechanism of Action

Inotodiol, also known as (3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol, is a natural compound with a wide range of biological activities . This article will delve into the mechanism of action of Inotodiol, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Inotodiol primarily targets dendritic cells (DCs) . DCs are professional antigen-presenting cells that link innate and adaptive immune responses . They have the ability to stimulate naïve T cells that coordinate subsequent adaptive response toward an inflammatory response or tolerance depending on the DC differentiation level .

Mode of Action

Inotodiol promotes the maturation of bone marrow-derived DCs (BMDCs) and induces T cell activation . It increases the expression of surface maturation markers, including MHC-I, MHC-II, CD86, and CD40, on BMDCs without affecting the production of various cytokines, including TNF-α and IL-12p40 in these cells . T cells primed with inotodiol-treated BMDCs proliferate and produce IL-2, without producing other cytokines, including IL-12p40 and IFN-γ .

Biochemical Pathways

Inotodiol induces a characteristic type of maturation in DCs through phosphatidylinositol-3-kinase activation independent of NF-κB . The phosphatidylinositol-3-kinase inhibitor wortmannin abrogates the upregulation of Akt phosphorylation and CD86 and MHC-II expression induced by inotodiol .

Pharmacokinetics

The pharmacokinetic analysis of inotodiol microemulsion in oral administration of 4.5 mg/kg exhibited AUC 0–24h = 341.81 (ng·h/mL), and C max = 88.05 (ng/mL) . Notably, when the dose increased from 4.5 to 8.0 mg/kg, the bioavailability of inotodiol decreased from 41.32% to 33.28% . This suggests that the bioavailability of inotodiol may be influenced by the dosage.

Result of Action

Inotodiol-treated DCs enhance T cell proliferation and IL-2 secretion . Injection of inotodiol into mice induces maturation of splenic DCs and IL-2 production, and the administration of inotodiol and inotodiol-treated BMDCs induces the proliferation of adoptively transferred CD8 + T cells in vivo .

Action Environment

The action of Inotodiol can be influenced by environmental factors. For instance, the solubility of inotodiol in organic solvents is notably lower than those of other sterols . This distinctive physicochemical property of inotodiol, due to the difference in the hydroxyl group at C-22, can affect its bioavailability . A nonionic surfactant-based delivery system for inotodiol was developed to improve its bioavailability .

Biochemical Analysis

Biochemical Properties

The difference in the hydroxyl group at C-22 of Inotodiol has shown the distinctive physicochemical properties of Inotodiol compared with cholesterol and lanosterol . This difference in the hydroxyl group at C-22 of Inotodiol has shown the distinctive physicochemical properties of Inotodiol compared with cholesterol and lanosterol .

Cellular Effects

Inotodiol has been reported to have anti-cancer activity . It has been found to act on various cancer cells such as those of the Michigan cancer foundation-7 breast adenocarcinoma cell line and the P388 and L1210 leukemia cell lines .

Molecular Mechanism

It is known that Inotodiol exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Inotodiol exhibits a melting point (192.06 C) much higher than lanosterol and cholesterol . The solubility of Inotodiol in organic solvents is notably lower than those of the other two sterols .

Dosage Effects in Animal Models

The pharmacokinetic analysis of Inotodiol microemulsion in oral administration of 4.5 mg/kg exhibited AUC0–24h = 341.81 (ng h/mL), and Cmax = 88.05 (ng/mL) . Notably, when the dose increased from 4.5 to 8.0 mg/kg, the bioavailability of Inotodiol decreased from 41.32% to 33.28% .

Metabolic Pathways

It is known that Inotodiol interacts with various enzymes and cofactors .

Transport and Distribution

It is known that Inotodiol interacts with various transporters and binding proteins .

Subcellular Localization

It is known that Inotodiol may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Inotodiol is primarily extracted from the Chaga mushroom. The extraction process involves optimizing the solvent used for extraction and purification to achieve high purity. A novel method developed for producing high-purity inotodiol involves using specific solvents and purification techniques, resulting in a purity of over 97% and a purification yield of 33.6% .

Industrial Production Methods

The industrial production of inotodiol is still challenging due to its complex extraction process. recent advancements have led to the development of efficient methods for mass production. One such method involves the use of nonionic surfactant-based delivery systems to improve the bioavailability of inotodiol .

Chemical Reactions Analysis

Types of Reactions

Inotodiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving inotodiol include oxidizing agents, reducing agents, and catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations.

Major Products Formed

The major products formed from the reactions involving inotodiol include various derivatives with enhanced biological activities. These derivatives are often used in further scientific research to explore their potential therapeutic applications.

Properties

CAS No.

35963-37-2

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O2/c1-19(2)9-11-24(31)20(3)21-13-17-30(8)23-10-12-25-27(4,5)26(32)15-16-28(25,6)22(23)14-18-29(21,30)7/h9,20-21,24-26,31-32H,10-18H2,1-8H3/t20-,21+,24+,25-,26-,28+,29+,30-/m0/s1

InChI Key

KKWJCGCIAHLFNE-KFPHZHIMSA-N

SMILES

CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)[C@@H](CC=C(C)C)O

Canonical SMILES

CC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(CC=C(C)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Inotodiol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 2
(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 3
(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 4
(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 5
(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Reactant of Route 6
(3S,10S,13R,14R,17R)-17-[(2S,3R)-3-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol
Customer
Q & A

ANone: Inotodiol exerts its effects through various mechanisms depending on the cell type and context.

ANone:

  • Molecular formula: C30H50O2 [, , , ]
  • Molecular weight: 442.72 g/mol [, , ]
  • Spectroscopic data: The structure of inotodiol has been elucidated using various spectroscopic techniques, including:
    • Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR, 13C NMR, DEPT, HSQC, HMBC, HHCOSY, and NOESY have been used to determine the connectivity and stereochemistry of inotodiol. [, , , , ]
    • Mass spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) has been employed to determine the molecular weight and formula of inotodiol. []

A: While the research provided does not extensively discuss the material compatibility and stability of inotodiol in various material matrices, it highlights its low solubility in water and some organic solvents, impacting its bioavailability. [] Further research is needed to fully understand its stability under different conditions and in diverse material formulations.

ANone: The provided research focuses on the biological activities of inotodiol and does not indicate any inherent catalytic properties or applications in chemical reactions.

ANone: The research provided does not mention any specific computational chemistry studies or QSAR models developed for inotodiol. This area presents a potential avenue for future research to further explore its structure-activity relationship and optimize its therapeutic potential.

A: While a comprehensive SAR study is not available in the provided research, some insights can be gleaned from studies comparing inotodiol's activity to other triterpenoids from Inonotus obliquus. For example, inotodiol and trametenolic acid, both isolated from I. obliquus, showed stronger cytotoxicity against cancer cell lines compared to lanosterol. [, ] This suggests that the presence and position of hydroxyl groups on the lanostane skeleton may play a crucial role in their anticancer activity. More detailed investigations are needed to fully elucidate the SAR of inotodiol and develop analogs with improved potency and selectivity.

A: The research highlights the challenge of inotodiol's low solubility in water and some organic solvents, limiting its bioavailability for therapeutic applications. [] To overcome this, a nonionic surfactant-based microemulsion delivery system was developed using Tween-80 to encapsulate inotodiol, improving its bioavailability after oral administration in mice. [] This demonstrates the potential of using formulation strategies like microemulsions to enhance the delivery and efficacy of inotodiol. Further research is necessary to explore other formulation approaches and assess the long-term stability of inotodiol under various storage conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.